molecular formula C25H28IO2P B12829623 (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide

Cat. No.: B12829623
M. Wt: 518.4 g/mol
InChI Key: UHDRQZVKSCTZCK-UHFFFAOYSA-M
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Description

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a butyl chain, which is further linked to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(1,3-dioxolan-2-yl)butyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions produce phosphine oxides .

Scientific Research Applications

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide involves its ability to interact with biological membranes, particularly mitochondrial membranes. The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial proteins and enzymes, affecting mitochondrial function and energy production .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)butyl)triphenylphosphonium bromide
  • (4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butyl)triphenylphosphonium bromide
  • (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

Uniqueness

(4-(1,3-Dioxolan-2-yl)butyl)triphenylphosphonium iodide is unique due to its specific structure, which combines the triphenylphosphonium group with a 1,3-dioxolane ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to similar compounds, it may offer better mitochondrial targeting and enhanced reactivity in certain chemical reactions .

Properties

Molecular Formula

C25H28IO2P

Molecular Weight

518.4 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butyl-triphenylphosphanium;iodide

InChI

InChI=1S/C25H28O2P.HI/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-11-10-18-25-26-19-20-27-25;/h1-9,12-17,25H,10-11,18-21H2;1H/q+1;/p-1

InChI Key

UHDRQZVKSCTZCK-UHFFFAOYSA-M

Canonical SMILES

C1COC(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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